Biological activity of 2-(3-Chloroquinoxalin-2-yl)acetonitrile
Biological activity of 2-(3-Chloroquinoxalin-2-yl)acetonitrile
An In-Depth Technical Guide on the Biological Activity of 2-(3-Chloroquinoxalin-2-yl)acetonitrile
Abstract
The quinoxaline scaffold is a "privileged" heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer and antimicrobial properties.[1][2] This guide focuses on a specific, yet under-explored derivative, 2-(3-Chloroquinoxalin-2-yl)acetonitrile . While direct extensive biological data for this exact molecule is sparse, its structural features—a planar quinoxaline core, a reactive chloro substituent, and an acetonitrile group—strongly suggest significant therapeutic potential. This document, written from the perspective of a Senior Application Scientist, synthesizes information from related quinoxaline analogs to postulate the likely biological activities and mechanisms of action for this compound. We provide a comprehensive overview of its plausible synthesis, postulated anticancer and antimicrobial activities, and detailed, field-proven experimental protocols for its evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals aiming to investigate and harness the potential of 2-(3-Chloroquinoxalin-2-yl)acetonitrile.
The Quinoxaline Scaffold: A Cornerstone of Medicinal Chemistry
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, represents a critical scaffold for the development of therapeutic agents.[2] The planar nature of this bicyclic system allows for effective intercalation with biological macromolecules like DNA and provides a rigid backbone for the strategic placement of various functional groups. These modifications can fine-tune the molecule's electronic properties, solubility, and steric interactions, leading to enhanced target affinity and specificity.[2] Consequently, quinoxaline derivatives have been successfully developed as inhibitors of key cellular enzymes, such as protein kinases and topoisomerases, making them highly attractive candidates for oncology research.[3]
The subject of this guide, 2-(3-Chloroquinoxalin-2-yl)acetonitrile , incorporates several features of interest:
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Quinoxaline Core: Provides the fundamental structure associated with broad biological activity.
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Chloro Group (C3): Acts as a good leaving group, potentially enabling covalent interactions with target proteins or serving as a synthetic handle for further derivatization. Its electron-withdrawing nature can also modulate the electronic landscape of the ring system.
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Acetonitrile Group (C2): This functional group can participate in hydrogen bonding and other non-covalent interactions within a target's active site. Nitrile-containing compounds are present in numerous approved drugs and are known for their metabolic stability and ability to enhance binding affinity.
Synthesis and Chemical Profile
A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. Based on established quinoxaline chemistry, a plausible and efficient synthesis for 2-(3-Chloroquinoxalin-2-yl)acetonitrile can be postulated.
Postulated Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a readily available precursor, 3-chloroquinoxalin-2(1H)-one.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
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Topoisomerase II Inhibition and Apoptosis Induction: Topoisomerase II (Topo II) is an enzyme that alters DNA topology to facilitate replication and transcription. Its inhibition leads to DNA strand breaks and the activation of programmed cell death (apoptosis). [4]Studies on related quinoxalines show they can induce apoptosis by upregulating pro-apoptotic proteins like p53 and caspases while downregulating anti-apoptotic proteins like Bcl-2. [4]
Caption: Postulated induction of apoptosis via Topo II inhibition.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a foundational colorimetric method to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells. [5]Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. [6][7]
Caption: Standard workflow for an MTT cell viability assay.
Detailed Methodology:
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Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment. [2][8]2. Compound Preparation: Prepare a stock solution of 2-(3-Chloroquinoxalin-2-yl)acetonitrile in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
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Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).
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Incubation: Incubate the plate for an exposure period of 48 or 72 hours at 37°C and 5% CO₂. [2]5. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [6][9]6. Formazan Formation: Incubate the plate for 2-4 hours. During this time, purple formazan crystals will become visible within the viable cells. [7][9]7. Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [6]8. Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. [5][9]The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be calculated using non-linear regression analysis.
Postulated In Vivo Efficacy (Xenograft Model)
To translate in vitro findings, an in vivo model is essential. The subcutaneous tumor xenograft model in immunodeficient mice is a standard for assessing the antitumor efficacy of a novel compound. [10]
Caption: Workflow for an in vivo subcutaneous xenograft study.
Detailed Methodology:
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Animal Model: Use 5-6 week old immunodeficient mice (e.g., BALB/c nude or NSG mice). [10]All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
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Cell Preparation and Implantation: Harvest cancer cells (e.g., HCT-116) during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. [11]Subcutaneously inject 100 µL of this suspension (5 x 10⁶ cells) into the right flank of each mouse. [10]3. Tumor Growth and Randomization: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (L x W²)/2. [10]When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
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Treatment: Administer 2-(3-Chloroquinoxalin-2-yl)acetonitrile (formulated in a suitable vehicle) via a relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.
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Monitoring and Endpoint: Continue to measure tumor volume and mouse body weight twice weekly as an indicator of toxicity. The primary endpoint is tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size limit (e.g., 1500 mm³) or after a fixed duration. [11]
Postulated Antimicrobial Activity
In addition to anticancer effects, quinoxaline and related quinoline scaffolds have demonstrated notable antimicrobial activity. [12]This suggests a dual-action potential for 2-(3-Chloroquinoxalin-2-yl)acetonitrile.
Rationale and Spectrum of Activity
Structurally similar compounds have shown inhibitory activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. [12][13]For example, certain quinazoline acetonitrile derivatives were effective against S. saprophyticus and showed anti-biofilm properties. [14][15]The mechanism often involves the disruption of essential bacterial cellular processes or enzyme inhibition.
Experimental Protocol: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits visible growth of a microorganism.
Detailed Methodology:
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Bacterial Culture: Grow bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth).
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Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
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Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).
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Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration in which no turbidity (bacterial growth) is observed.
Conclusion and Future Directions
While direct experimental evidence for 2-(3-Chloroquinoxalin-2-yl)acetonitrile is still emerging, a comprehensive analysis of its chemical structure and the vast body of literature on related quinoxaline derivatives provides a strong rationale for its investigation as a potent bioactive agent. Its potential to act as both an anticancer and antimicrobial compound makes it a particularly compelling candidate for further research.
Future work should focus on:
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Broad-Spectrum Screening: Evaluating the compound against a large panel of cancer cell lines (like the NCI-60 panel) and a diverse set of microbial pathogens to fully map its activity profile.
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Mechanism of Action Studies: Utilizing enzymatic assays (kinase, topoisomerase) and molecular biology techniques (Western blotting, flow cytometry) to definitively identify its cellular targets and pathways.
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Lead Optimization: Using the 2-(3-Chloroquinoxalin-2-yl)acetonitrile scaffold as a starting point for synthetic modifications to improve potency, selectivity, and pharmacokinetic properties.
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ADME/Tox Profiling: Conducting in vitro and in vivo studies to assess its absorption, distribution, metabolism, excretion, and toxicity profile, which are critical for any potential therapeutic development.
This guide provides the foundational logic and validated protocols necessary to embark on a thorough and scientifically rigorous investigation of this promising molecule.
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